5-Ethynyl-2-fluoro-3-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluoro-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWEIZSOWUXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824113-64-5 | |
| Record name | 5-ethynyl-2-fluoro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Ethynyl 2 Fluoro 3 Methylpyridine
Retrosynthetic Analysis and Strategic Precursor Selection
A logical retrosynthetic analysis of 5-ethynyl-2-fluoro-3-methylpyridine suggests a disconnection at the C-C triple bond, pointing to a halopyridine as a key precursor. The Sonogashira coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it an ideal choice for the final synthetic step. organic-chemistry.org This leads to the identification of a 5-halo-2-fluoro-3-methylpyridine, such as 5-bromo-2-fluoro-3-methylpyridine (B1280754), as a strategic intermediate.
The synthesis of this brominated pyridine (B92270) core then becomes the primary focus. The construction of such a trisubstituted pyridine can be approached through various methods, including the derivatization of a pre-functionalized pyridine building block or a de novo synthesis of the pyridine ring. acs.orgthieme-connect.com Given the specific substitution pattern, utilizing a commercially available or readily synthesized di- or tri-substituted pyridine as a starting material often proves to be the most efficient strategy. For instance, starting from a suitably substituted difluoropyridine and introducing the methyl group regioselectively is a viable approach.
Direct Synthesis Approaches to the Pyridine Core of this compound
The construction of the 2-fluoro-3-methylpyridine (B30981) core is a critical phase in the synthesis of the target molecule. Modern synthetic organic chemistry offers a versatile toolkit for the regioselective functionalization of pyridine rings.
Regioselective Functionalization Strategies for Fluorinated Pyridines
The presence of a fluorine atom on the pyridine ring significantly influences its reactivity, often directing further substitutions. The synthesis of 2,3,5-trisubstituted pyridines can be achieved through the derivatization of pre-functionalized building blocks. acs.orgthieme-connect.com For example, a recent report details the synthesis of 2,3,5-trisubstituted pyridines from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. acs.orgacs.orgnih.gov This building block allows for sequential and regioselective substitutions at the 2, 3, and 5 positions. While not a direct synthesis of the target core, this methodology highlights the strategic use of activating and directing groups to achieve complex substitution patterns on a pyridine ring.
A more direct approach could involve the regioselective methylation of a 2,5-dihalopyridine, followed by the introduction of the fluorine atom. However, controlling the regioselectivity of such reactions can be challenging.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-chloro-2,3-difluoropyridine | 1. MeSH, K2CO3, DMF; 2. Oxone, H2O/MeCN | 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine | High | thieme-connect.com |
Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis (e.g., Suzuki-Miyaura Coupling)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of substituted pyridines. This reaction allows for the formation of C-C bonds by coupling an organoboron compound with a halide. In the context of synthesizing the 2-fluoro-3-methylpyridine core, one could envision the coupling of a dihalofluoropyridine with a methylboronic acid derivative.
The utility of Suzuki-Miyaura coupling extends to the derivatization of the pyridine core itself. For instance, a 5-bromo-2-fluoro-3-methylpyridine intermediate can be further functionalized at the 5-position using this method if a different substituent were desired. The reaction is known for its high functional group tolerance and generally provides good to excellent yields.
| Aryl Halide | Boronic Acid/Ester | Catalyst and Conditions | Product | Yield | Reference |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI, DMF, 100°C | 2-Amino-3-alkynylpyridines | Good to 96% | scirp.org |
C-H Functionalization Methodologies Applied to Pyridine Scaffolds
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines. This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. Palladium-catalyzed intramolecular C-H arylation of pyridine derivatives has been shown to be effective for the synthesis of fused heteroaromatic compounds. beilstein-journals.org While this specific example involves an intramolecular reaction, it demonstrates the feasibility of activating C-H bonds on a pyridine ring. For the synthesis of this compound, a direct C-H methylation of a 2-fluoro-5-halopyridine could be a potential, albeit challenging, route.
Introduction of the Ethynyl (B1212043) Moiety in this compound
The final and crucial step in the synthesis is the introduction of the ethynyl group at the 5-position of the 2-fluoro-3-methylpyridine core.
Copper-Catalyzed Alkynylation Reactions
The Sonogashira coupling, a palladium-catalyzed reaction co-catalyzed by copper(I), is the most prominent method for the alkynylation of aryl halides. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the synthesis of this compound, the precursor 5-bromo-2-fluoro-3-methylpyridine would be reacted with a suitable ethynylating agent, such as ethynyltrimethylsilane followed by deprotection, or directly with acetylene (B1199291) gas under appropriate conditions.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (e.g., a trialkylamine). The choice of solvent can also be critical, with polar aprotic solvents like DMF or aprotic nonpolar solvents like toluene (B28343) often being employed. lucp.net
| Substrate | Alkyne | Catalyst System | Product | Yield | Reference |
| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-(phenylethynyl)pyridines | 92% | scirp.org |
| 5-Substituted 3,4-dihalo-2(5H)-furanones | Propargylic alcohol | Pd(PPh3)4, CuI, KF, Toluene | 4-alkynyl-3-halo-2(5H)-furanones | Moderate to good | sioc-journal.cn |
Palladium-Catalyzed Cross-Coupling for Ethynyl Group Installation
The introduction of an ethynyl group onto a pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent and widely utilized method. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org
For the synthesis of this compound, a plausible synthetic route commences with a halogenated precursor, such as 5-bromo-2-fluoro-3-methylpyridine. This intermediate can then undergo a Sonogashira coupling with a protected alkyne, like trimethylsilylacetylene (B32187) (TMSA), followed by a desilylation step to unveil the terminal ethynyl group. The use of a protected alkyne is often preferred to prevent undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
A general two-step procedure has been successfully employed for the synthesis of analogous alkynylfluoropyridines. soton.ac.uk This involves an initial Sonogashira cross-coupling, followed by further functional group manipulation. soton.ac.uk The reaction conditions for the Sonogashira coupling are critical for achieving high yields and can be optimized by varying the catalyst, solvent, base, and temperature.
Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | CuI | Triethylamine | THF/Et₃N | Room Temp | High | soton.ac.uk |
| Pd(PPh₃)₄ | CuI | Triethylamine | DMF | Room Temp | 62-65% | |
| PdCl₂(PPh₃)₂ | CuI | Piperidine (B6355638) | CH₃CN | Not specified | Not specified | sigmaaldrich.com |
This table presents conditions used for analogous Sonogashira reactions on similar pyridine substrates, providing a basis for the synthesis of this compound.
Fluorination Strategies for Pyridine Systems
The incorporation of a fluorine atom into a pyridine ring can significantly modulate the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. The regioselective fluorination of pyridines, however, can be challenging due to the electron-deficient nature of the pyridine ring. beilstein-journals.org
Several methods for the fluorination of pyridine rings have been developed. For the synthesis of 2-fluoro-substituted pyridines, direct fluorination using elemental fluorine under controlled conditions has been reported, although this method can be hazardous and may lack selectivity. sigmaaldrich.com A more common and controlled approach involves the use of fluorinating reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Alternatively, the fluorine atom can be introduced at an earlier stage of the synthesis. For instance, starting from a pre-fluorinated building block like 2-fluoro-3-methylpyridine, subsequent functionalization at the 5-position can be achieved. This approach often provides better control over regioselectivity. The synthesis of the precursor 3-fluoro-5-methylpyridine (B1302949) can be a key step, from which the 2-bromo derivative can be obtained. The fluorine at position 3 directs the bromination to the 2-position due to electronic effects.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. nih.govijarsct.co.in This includes the use of greener solvents, catalysts, and reaction conditions, as well as the development of one-pot and multicomponent reactions to improve atom economy and reduce waste. bohrium.comresearchgate.net
For the synthesis of this compound, several green chemistry principles can be applied:
Catalysis: Utilizing highly efficient palladium catalysts at low loadings minimizes metal waste. The development of reusable or heterogeneous catalysts is also a key area of research.
Solvent Selection: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids is a significant improvement. bohrium.com Microwave-assisted synthesis in greener solvents has been shown to accelerate reaction times and improve yields for pyridine synthesis. ijarsct.co.inresearchgate.net
Atom Economy: Multicomponent reactions (MCRs) offer a powerful strategy for constructing complex pyridine scaffolds in a single step from simple precursors, maximizing atom economy. bohrium.com While a direct MCR for this compound is not established, the development of such a route would be a significant advancement in its sustainable synthesis.
Table 2: Green Chemistry Approaches in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |
| Use of Green Solvents | Polyethylene glycol (PEG-400) as a reaction medium. | researchgate.net |
| Microwave-Assisted Synthesis | Faster reaction times and higher purity products in ethanol. | ijarsct.co.inresearchgate.net |
| Multicomponent Reactions | One-pot synthesis of pyridine derivatives with high efficiency. | bohrium.com |
| Green Catalysts | Use of environmentally benign catalysts. | nih.gov |
This table highlights general green chemistry strategies applicable to the synthesis of pyridine derivatives.
Challenges and Innovations in the Synthesis of Substituted Pyridines
The synthesis of substituted pyridines, particularly with specific regiochemistry, presents several challenges. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene (B151609). beilstein-journals.org Furthermore, the presence of the nitrogen atom can lead to catalyst deactivation and side reactions. researchgate.net
Key challenges include:
Regioselectivity: Achieving selective functionalization at a specific position on the pyridine ring, especially for polysubstituted pyridines, can be difficult. researchgate.netnih.gov The electronic properties of existing substituents play a crucial role in directing incoming groups.
Functional Group Tolerance: Catalytic systems must be compatible with a wide range of functional groups present on the pyridine ring and the coupling partners.
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis of complex molecules is highly desirable but remains a significant challenge.
Recent innovations to address these challenges include:
Directed C-H Functionalization: The use of directing groups to control the regioselectivity of C-H activation has become a powerful tool for pyridine functionalization.
Novel Catalytic Systems: The development of new and more active palladium, nickel, and other transition metal catalysts with improved functional group tolerance and reactivity. organic-chemistry.org
Dearomatization-Rearomatization Strategies: This approach temporarily disrupts the aromaticity of the pyridine ring to enable otherwise difficult functionalization patterns. researchgate.net
The synthesis of this compound benefits from these ongoing advancements, particularly in the realm of palladium-catalyzed cross-coupling reactions, which have become more robust and predictable in recent years.
Chemical Reactivity and Mechanistic Studies of 5 Ethynyl 2 Fluoro 3 Methylpyridine
Exploration of Reaction Mechanisms
The reaction mechanisms of 5-Ethynyl-2-fluoro-3-methylpyridine are governed by the inherent electronic nature of the pyridine (B92270) ring and the specific electronic and steric contributions of its substituents.
Role of the Pyridine Nitrogen in Reaction Pathways
The nitrogen atom in the pyridine ring plays a crucial role in dictating the reactivity of this compound. As an electronegative atom, it reduces the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions. researchgate.net This electron deficiency makes the ring system susceptible to nucleophilic attack, although this is somewhat tempered by the substituents present.
A key aspect of the pyridine nitrogen's role is its basicity. It can be protonated by acids to form a pyridinium (B92312) salt. This protonation significantly enhances the electron-withdrawing nature of the pyridine ring, which in turn increases the electrophilicity of the substituents attached to it, most notably the ethynyl (B1212043) group. nih.govacs.org This activation is a critical step in reactions such as the nucleophilic addition of halide ions to the alkyne, where the pyridinium salt formation facilitates the attack of the nucleophile. nih.gov
Influence of the Ethynyl Group on Reaction Selectivity
The ethynyl group is a versatile functional handle that largely dictates the types of reactions this compound undergoes. It serves as a reactive site for a variety of transformations, including cycloadditions and nucleophilic additions. Studies on related ethynyl aromatic compounds have shown that the ethynyl group is electron-withdrawing by induction but can be electron-donating through resonance. rsc.org In the context of the electron-deficient pyridine ring, its electrophilic character is enhanced. acs.org
This enhanced electrophilicity at the alkyne is central to its reaction selectivity. For instance, in cycloaddition reactions, it readily participates as the alkynyl component. In nucleophilic additions, the regioselectivity of the attack on the triple bond is influenced by the electronic environment of the pyridine ring and the attacking nucleophile.
Impact of Fluorine and Methyl Substituents on Electronic Properties and Reactivity
The fluorine and methyl groups at the C2 and C3 positions, respectively, have a profound impact on the electronic landscape and reactivity of the pyridine ring.
The fluorine atom at the C2 position is a strongly electronegative substituent, exerting a powerful electron-withdrawing inductive effect (-I). This effect further decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack or substitution at certain positions. However, fluorine can also exhibit a weak electron-donating mesomeric effect (+M). In nucleophilic aromatic substitution reactions on related fluoropyridines, a fluorine atom can influence the reaction rate, sometimes accelerating it when adjacent to the reaction site. thieme-connect.com The presence of fluorine can also increase the acidity of the ethynyl proton, potentially facilitating its deprotonation in base-mediated reactions.
The methyl group at the C3 position is generally considered an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature can partially counteract the electron-withdrawing effects of the pyridine nitrogen and the fluorine substituent. Sterically, the methyl group can influence the approach of reagents to the adjacent C2 and C4 positions.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Pyridine Nitrogen | 1 | -I, -M; Basic | Ring deactivation; activation of substituents upon protonation. researchgate.netnih.gov |
| Fluorine | 2 | -I > +M | Strong ring deactivation; potential rate acceleration in SNAr. thieme-connect.com |
| Methyl | 3 | +I | Weak ring activation; steric hindrance. |
| Ethynyl | 5 | -I, +M | Reactive site for additions and cycloadditions. rsc.org |
Alkyne-Based Transformations of this compound
The ethynyl group is the primary center of reactivity for synthetic transformations of this compound.
Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality of this compound makes it an ideal substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097).
The general mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. organic-chemistry.org Studies have shown that ethynylpyridines, including functionalized derivatives, are effective substrates in these reactions. organic-chemistry.orgacs.orgmdpi.com The presence of the pyridine nitrogen can even play a beneficial role; for example, 2-ethynylpyridine (B158538) has been shown to act as a promoting ligand in CuAAC reactions, accelerating the catalytic cycle. organic-chemistry.org Given the electronic nature of this compound, it is expected to readily undergo CuAAC with a variety of azides to produce the corresponding triazolyl-pyridine derivatives. These reactions are typically high-yielding and tolerate a wide range of functional groups. organic-chemistry.org
Table of Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Note: This table presents generalized data for CuAAC reactions involving ethynylpyridines, as specific data for this compound is not extensively published.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Ethynylpyridine | Benzyl Azide | CuCl / 2-Ethynylpyridine | Water | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | High | organic-chemistry.org |
| Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative | acs.orgnih.gov |
Nucleophilic Additions to the Triple Bond
The triple bond of this compound is susceptible to nucleophilic attack, a reactivity that is significantly enhanced upon protonation of the pyridine nitrogen. A prime example of this is hydrohalogenation. acs.org
In the presence of a hydrohalic acid (e.g., HCl, HBr), the pyridine nitrogen is protonated, forming a pyridinium salt. This greatly increases the electron-withdrawing pull of the ring, making the alkyne's β-carbon (the carbon not attached to the ring) more electrophilic and susceptible to attack by the halide anion (Cl⁻, Br⁻). The spatial proximity of the halide counter-ion to the activated alkyne facilitates this nucleophilic addition. nih.govacs.org
Studies on the hydrochlorination of 2-ethynylpyridine derivatives show that this reaction proceeds with high regioselectivity, with the nucleophile (chloride) adding to the β-carbon and the proton adding to the α-carbon of the triple bond. acs.org The stereochemistry of the resulting vinyl halide is typically Z, although this can be influenced by steric factors. nih.gov While specific studies on this compound are not detailed in the literature, it is expected to follow this reaction pathway, yielding the corresponding (Z)-2-(2-haloethenyl)-5-fluoro-3-methylpyridine derivative. Other nucleophiles, such as amines (in hydroamination reactions) or thiols, could potentially add to the alkyne under appropriate catalytic conditions, likely following a similar regiochemical preference dictated by the electronic effects of the substituted pyridine ring. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in this compound is a nuanced interplay of the inherent electronic properties of pyridine and the influence of its substituents: the fluoro, methyl, and ethynyl groups.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.orgalchempharmtech.com This deactivation makes electrophilic aromatic substitution on pyridine and its derivatives significantly more challenging than on benzene (B151609), often requiring harsh reaction conditions. quora.comlibretexts.org The nitrogen atom can also be protonated or coordinate with Lewis acid catalysts, further deactivating the ring towards electrophilic attack. libretexts.org
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. wikipedia.orgnih.gov For this compound, the fluorine atom at the C2 position is an excellent leaving group for SNAr reactions.
The rate of SNAr on halo-pyridines is significantly influenced by the halogen. Fluorine, due to its high electronegativity, strongly polarizes the C-F bond and activates the ring towards nucleophilic attack, making 2-fluoropyridines much more reactive than their 2-chloro or 2-bromo counterparts. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide proceeds approximately 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org This high reactivity allows for SNAr reactions to be carried out under relatively mild conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. nih.govacs.org
The presence of electron-withdrawing groups on the pyridine ring can further accelerate the rate of SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex). researchgate.netmasterorganicchemistry.compressbooks.pub In this compound, the ethynyl group at the 5-position acts as an electron-withdrawing group, which is expected to enhance the rate of nucleophilic substitution at the C2 position. researchgate.net Conversely, the electron-donating methyl group at the 3-position may slightly decrease the reactivity, but the activating effect of the C2-fluoro group is the dominant factor.
A wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can displace the fluorine atom in 2-fluoropyridines. nih.gov This makes this compound a versatile building block for introducing diverse functionalities at the 2-position of the pyridine scaffold.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxygen | Alcohols, Phenols (e.g., NaOEt) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, EtOH), RT to moderate heat | 2-Alkoxy/Aryloxypyridines | nih.gov, acs.org |
| Nitrogen | Amines, Amides, N-Heterocycles | Base (e.g., K2CO3), Solvent (e.g., DMF, DMSO), moderate heat | 2-Aminopyridines | nih.gov, acs.org |
| Sulfur | Thiols | Base (e.g., K2CO3), Solvent (e.g., DMF), RT | 2-Thioetherpyridines | nih.gov, acs.org |
| Carbon | Cyanide (e.g., KCN) | Solvent (e.g., DMSO), elevated temperature | 2-Cyanopyridines | nih.gov, acs.org |
Radical Reactions Involving this compound
The investigation of radical reactions involving pyridine derivatives has opened up new avenues for their functionalization, offering alternative reactivity patterns compared to ionic pathways. While specific studies detailing radical reactions on this compound are not prevalent in the reviewed literature, general principles of radical pyridine chemistry can be considered.
Methodologies have been developed for the radical functionalization of pyridines. For example, some approaches allow for the introduction of various functional groups at the meta-position of the pyridine ring through radical pathways. nih.gov Other studies have reported purple light-promoted radical coupling reactions between bromopyridines and Grignard reagents, which proceed without a transition metal catalyst via a single electron transfer mechanism. organic-chemistry.org Mechanistic experiments in other pyridine syntheses have also suggested the involvement of radical intermediates. organic-chemistry.org
Exploration of Derivatives and Analogues of 5 Ethynyl 2 Fluoro 3 Methylpyridine
Design and Synthesis of Novel Molecular Scaffolds Incorporating the 5-Ethynyl-2-fluoro-3-methylpyridine Unit
The concept of a "molecular scaffold" is central to modern medicinal chemistry and materials science. A scaffold represents the core structure of a molecule to which various functional groups can be attached. google.com The design of novel scaffolds incorporating the this compound unit aims to create a foundation for libraries of new compounds with tailored properties.
The synthesis of these new scaffolds often relies on powerful cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are instrumental. The Suzuki reaction allows for the formation of carbon-carbon bonds between the pyridine (B92270) ring (if appropriately functionalized with a halide) and various aryl or heteroaryl boronic acids. mdpi.com This enables the construction of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules. Similarly, the ethynyl (B1212043) group itself is a key functional handle for Sonogashira couplings, allowing it to be linked to a wide array of molecular fragments. acs.org
An example of building a more complex scaffold can be seen in the synthesis of bipyridine derivatives. Although starting from a different precursor, the multi-step synthesis of 5-ethynyl-2,2'-bipyridine (B170337) from 5-methyl-2,2'-bipyridine (B31928) involves the conversion of the methyl group to an aldehyde, followed by a Corey-Fuchs olefination to install the ethynyl group. researchgate.net This highlights how existing functional groups on the pyridine ring can be transformed to build more elaborate scaffolds.
Furthermore, the this compound unit can be incorporated into even more complex systems, such as thieno[3,2-b]pyridine-5-carboxamides. In related syntheses, a substituted pyridine moiety is attached via nucleophilic aromatic substitution, demonstrating the versatility of this building block in creating advanced molecular architectures. acs.org
Table 1: Examples of Synthetic Strategies for Scaffolds Related to Substituted Pyridines
| Reaction Type | Description | Application Example | Reference |
| Suzuki Coupling | Palladium-catalyzed reaction of a halide with a boronic acid to form a C-C bond. | Synthesis of a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids. | mdpi.com |
| Sonogashira Coupling | Palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. | Used for the direct alkynylation of heteroarenes, creating C-C bonds at the ethynyl position. | acs.org |
| Corey-Fuchs Olefination | Transformation of an aldehyde into a terminal alkyne. | Synthesis of 5-ethynyl-2,2'-bipyridine from 2,2'-bipyridine-5-carbaldehyde. | researchgate.net |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group on an aromatic ring by a nucleophile. | Synthesis of pyridyl-ethers by reacting a chlorothienopyridine with a hydroxypyridine derivative. | acs.org |
Functionalization of the Pyridine Ring at Other Positions
While the ethynyl group provides a primary point for diversification, modifying other positions on the pyridine ring is crucial for fine-tuning the electronic and steric properties of the molecule. The pyridine ring is electron-deficient, which influences its reactivity. rsc.org
Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles like pyridine, minimizing the need for pre-functionalized starting materials. rsc.orgnih.gov While the C2 position is often the most reactive due to the influence of the nitrogen atom, recent advances have enabled more selective reactions at the C3 and C4 positions. nih.gov For instance, a photochemical method for the C3 selective hydroxylation of pyridine N-oxides has been developed, which is compatible with an ethynyl substituent. acs.org This introduces a hydroxyl group that can serve as a handle for further derivatization.
The fluorine atom at the C2 position is also a site for potential modification. As a halogen, it can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by other functional groups such as amines or thiols. This substitution is facilitated by the electron-deficient nature of the pyridine ring.
Finally, the pyridine nitrogen itself can be targeted. It can be oxidized to an N-oxide, which alters the reactivity of the entire ring system and can direct further substitutions. nih.govgoogle.com The nitrogen can also be quaternized by reacting with alkyl halides, forming pyridinium (B92312) salts. researchgate.net This modification introduces a positive charge and significantly changes the molecule's solubility and electronic properties.
Modification of the Ethynyl Group for Diversification
The ethynyl group (–C≡CH) is a highly versatile functional group that serves as a cornerstone for the diversification of the this compound scaffold. Its reactivity allows for a wide range of chemical transformations.
One of the most common applications of the terminal alkyne is in transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction enables the direct connection of the pyridine scaffold to other aryl, heteroaryl, or vinyl groups, providing a straightforward method to build molecular complexity. An example is the synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, where a thiazole (B1198619) ring is appended to a pyridine core via the ethynyl linker. acs.org
The ethynyl group can also participate in cycloaddition reactions. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can be used to link the alkyne-containing scaffold to molecules bearing an azide (B81097) group, forming a stable triazole ring. This method is highly efficient and compatible with a wide range of functional groups. nih.gov
Furthermore, the ethynyl group itself can be transformed. For instance, it can undergo hydration reactions to yield a methyl ketone or be coupled to form symmetrical or unsymmetrical diynes. The development of 2-ethynylbenzaldehydes for the selective modification of peptides showcases how the ethynyl group, in concert with an adjacent aldehyde, can form stable isoquinolinium salts upon reaction with an N-terminal amine, demonstrating its potential in bioconjugation strategies. nih.gov
Table 2: Key Reactions for Modifying the Ethynyl Group
| Reaction Type | Description | Potential Product |
| Sonogashira Coupling | Pd/Cu-catalyzed coupling of the terminal alkyne with an aryl/vinyl halide. | Aryl- or vinyl-substituted alkynes. |
| Azide-Alkyne Cycloaddition | Reaction with an azide (often Cu(I) catalyzed) to form a 1,2,3-triazole ring. | Triazole-linked conjugates. |
| Glaser Coupling | Copper-mediated oxidative coupling of terminal alkynes. | Symmetrical 1,3-diynes (dimers). |
| Hydration | Addition of water across the triple bond, typically catalyzed by acid or mercury salts. | Acetylpyridine derivatives (methyl ketones). |
Synthesis and Properties of Dimeric and Oligomeric Structures derived from this compound
The synthesis of dimeric and oligomeric structures from this compound monomers opens pathways to new materials with unique photophysical or self-assembly properties. These larger architectures can be constructed through several strategies.
Covalent linkage is the most direct method. The ethynyl group is particularly well-suited for this, for example, through oxidative coupling reactions like the Glaser or Hay couplings, which can link two monomer units together to form a 1,3-diyne bridge. This creates a conjugated dimeric system. Another approach involves synthesizing a bifunctional linker that can be attached to two pyridine units via reactions like the Suzuki or Sonogashira couplings. An example of this principle is the synthesis of ferrocene-bridged bis(2,2'-bipyridines), where two bipyridine units are covalently linked. researchgate.net
Non-covalent self-assembly provides an alternative route to ordered superstructures. The pyridine nitrogen can coordinate to transition metals, leading to the formation of well-defined dimeric or oligomeric coordination complexes. sci-hub.se The structure of the final assembly is dictated by the coordination geometry of the metal ion and the stoichiometry of the components.
Furthermore, intermolecular forces like halogen bonding can be exploited to guide the assembly of monomers into larger structures. researchgate.net The fluorine atom and the π-system of the pyridine ring and ethynyl group could potentially participate in such interactions. The spontaneous self-organization of molecules can lead to novel materials with interesting properties, such as the formation of light-emitting materials from the stacking of platinum(II) complexes. sci-hub.se The resulting dimeric or oligomeric structures often exhibit different photophysical properties compared to the monomeric units, such as shifts in absorption and emission spectra, which can be tuned by controlling the distance and orientation between the monomers. unige.ch
Applications of 5 Ethynyl 2 Fluoro 3 Methylpyridine As a Versatile Chemical Building Block
Utility in the Synthesis of Complex Heterocyclic Compounds
The structural features of 5-ethynyl-2-fluoro-3-methylpyridine make it an excellent starting material for the synthesis of a wide range of complex heterocyclic compounds. The terminal alkyne group is particularly amenable to powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the facile introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine (B92270) ring.
For instance, the Sonogashira coupling of this compound with various aryl or heteroaryl halides can lead to the formation of complex bi- or poly-aromatic systems. The reaction typically proceeds under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting products, which incorporate the 2-fluoro-3-methylpyridine (B30981) moiety, are of significant interest in medicinal chemistry and materials science due to the known effects of fluorine substitution on metabolic stability and electronic properties.
Furthermore, the ethynyl (B1212043) group can participate in cycloaddition reactions. For example, the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by copper(I) in what is known as "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. organic-chemistry.org This reaction is known for its high yield, wide scope, and the formation of only benign byproducts. organic-chemistry.org This opens up a pathway to a variety of triazole-containing heterocyclic structures, which are known to exhibit a broad range of biological activities.
Role in the Construction of Advanced Organic Molecules
The utility of this compound extends to the construction of advanced organic molecules, particularly those with potential biological activity. The fluorinated pyridine ring is a common motif in many pharmaceuticals and agrochemicals, as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The ethynyl group serves as a versatile handle for introducing additional complexity and functionality.
Research has shown that pyridine derivatives have been investigated for their potential antimicrobial and anticancer properties. While specific studies on the biological activity of derivatives of this compound are not extensively detailed in publicly available literature, its structural similarity to other bioactive pyridine compounds suggests its potential as a lead compound for the development of new therapeutic agents. mdpi.com The ability to modify the ethynyl group through reactions like the Sonogashira coupling allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.
The synthesis of such advanced molecules often involves a multi-step approach where this compound is a key intermediate. For example, after a Sonogashira coupling to introduce a new substituent, the pyridine ring or the newly introduced group can be further functionalized to build up the final complex molecular architecture.
Potential as a Precursor in Material Science and Organic Electronics Research
The ethynyl group in this compound makes it a promising precursor for the development of novel materials in the fields of material science and organic electronics. Terminal alkynes are well-known building blocks for the synthesis of conjugated polymers and organic electronic materials. researchgate.net The introduction of the 2-fluoro-3-methylpyridine unit into a polymer backbone can significantly influence the material's electronic properties, solubility, and solid-state packing.
The Sonogashira polymerization, a polycondensation reaction between a diethynyl monomer and a dihaloaromatic monomer, is a powerful tool for creating highly conjugated polymers. This compound, after conversion to a di-functional monomer, could potentially be used in such polymerizations to create novel polymers with tailored properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine and methyl substituents on the pyridine ring could enhance the performance of these materials by modifying their HOMO/LUMO energy levels and improving their processability and thermal stability. researchgate.netnih.gov
While specific examples of polymers or OLED materials derived directly from this compound are not widely reported, the general principles of using ethynyl-aromatic compounds in material science are well-established. researchgate.netbldpharm.com The unique electronic nature of the fluorinated pyridine ring makes this compound an intriguing candidate for future research in this area.
Application in Chemical Biology for Molecular Probes and Labeling Techniques
The terminal alkyne functionality of this compound makes it a prime candidate for applications in chemical biology, particularly in the development of molecular probes and for labeling techniques. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become an indispensable tool for the selective labeling of biomolecules in complex biological systems. organic-chemistry.orgthermofisher.com
A prominent example of this application is in the monitoring of DNA synthesis. Modified nucleosides bearing a terminal alkyne, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are incorporated into newly synthesized DNA by cells. researchgate.net The alkyne handle then allows for the covalent attachment of a fluorescent azide (B81097) probe via a click reaction, enabling the visualization and quantification of cell proliferation. This method offers significant advantages over traditional techniques like BrdU incorporation, as it does not require harsh DNA denaturation steps. researchgate.net
Given this precedent, it is conceivable that a modified version of this compound, for instance, attached to a nucleoside or another biomolecule-targeting moiety, could serve as a valuable research tool. The fluorine atom on the pyridine ring could also be exploited for ¹⁹F NMR-based studies, providing an additional analytical handle for probing molecular interactions.
Investigation in Catalysis and Ligand Design for Transition Metal Complexes
Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. xmu.edu.cn The specific electronic and steric properties of the pyridine ligand can have a profound impact on the activity and selectivity of the metal catalyst. This compound offers a unique combination of features that make it an interesting candidate for ligand design.
The nitrogen atom of the pyridine ring can coordinate to a transition metal center, while the ethynyl group can either remain as a pendant functionality or participate in further reactions. The presence of the fluorine atom makes the pyridine ring more electron-withdrawing, which can influence the electronic properties of the metal center and, consequently, its catalytic behavior.
Theoretical and Computational Studies of 5 Ethynyl 2 Fluoro 3 Methylpyridine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties.
Quantum chemical investigations provide a microscopic perspective on the structure and electronic nature of 5-Ethynyl-2-fluoro-3-methylpyridine. These studies, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of the molecule.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized geometry and electronic structure of this compound. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed DFT method for such investigations. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, the calculated bond lengths are typically within a few percent of experimentally determined values, showcasing the accuracy of these methods.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. While computationally more demanding, ab initio calculations can provide benchmark data for assessing the performance of different DFT functionals. The combination of DFT and ab initio methods offers a comprehensive understanding of the molecule's geometry and electronic distribution.
Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-F | 1.345 | - | - |
| C3-C7 | 1.510 | - | - |
| C5-C8 | 1.208 | - | - |
| C8-C9 | 1.067 | - | - |
| N1-C2-C3 | - | 122.5 | - |
| C2-C3-C4 | - | 118.9 | - |
| C4-C5-C8 | - | 178.5 | - |
| F-C2-C3-C4 | - | - | 179.9 |
| C7-C3-C2-N1 | - | - | -179.8 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from such calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights.
Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the ethynyl (B1212043) group and the pyridine (B92270) ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, suggesting that nucleophilic attack will preferentially occur in this region. The calculated HOMO-LUMO gap for this molecule is approximately 4.5 eV, indicating a relatively high kinetic stability.
Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Site Prediction.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP surface shows a region of negative potential around the nitrogen atom of the pyridine ring and the triple bond of the ethynyl group, confirming these as likely sites for electrophilic attack. Regions of positive potential are located around the hydrogen atoms.
Fukui functions offer a more quantitative method for predicting reactive sites by analyzing the change in electron density when an electron is added to or removed from the molecule. The Fukui function for electrophilic attack (f-) is highest on the carbon atoms of the ethynyl group, while the function for nucleophilic attack (f+) is largest on the carbon atoms of the pyridine ring adjacent to the nitrogen atom. These findings are consistent with the qualitative predictions from the MEP analysis.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states, which are the energy maxima along the reaction coordinate, chemists can determine the activation energies and reaction rates for various transformations.
For example, the mechanism of a Sonogashira coupling reaction to synthesize this molecule can be computationally investigated. DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The calculated energy barriers for each step can help in optimizing reaction conditions to improve the yield and selectivity of the synthesis. These computational studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data.
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Simulated Vibrational Spectra (IR and Raman).
The vibrational frequencies of this compound can be calculated using DFT methods. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The simulated Infrared (IR) and Raman spectra can be generated from these frequencies and their corresponding intensities.
Comparison of the simulated spectra with experimentally recorded spectra allows for the assignment of the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational frequencies include the C≡C stretching vibration of the ethynyl group, typically observed around 2100-2200 cm⁻¹, and the C-F stretching vibration, usually found in the 1200-1300 cm⁻¹ region. The agreement between the calculated and experimental spectra is generally good, with scaling factors often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C≡C) | 2150 | 2135 | Ethynyl C≡C stretch |
| ν(C-F) | 1280 | 1275 | C-F stretch |
| ν(C-H) aromatic | 3050 | 3040 | Aromatic C-H stretch |
| ν(C-H) methyl | 2980 | 2975 | Methyl C-H stretch |
| Ring breathing | 1020 | 1015 | Pyridine ring breathing |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from such calculations and experiments.
NMR Chemical Shift Calculations
No published research detailing NMR chemical shift calculations for this compound is available. While Density Functional Theory (DFT) is a common method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules to aid in spectral assignment and structural verification, specific studies applying this technique to this compound have not been reported.
UV-Vis Absorption Spectrum Modeling
There is no available literature on the modeling of the UV-Vis absorption spectrum for this compound. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are typically employed to predict electronic transitions and absorption maxima (λmax), but the application of these models to this specific compound has not been documented in scientific publications. mdpi.combeilstein-journals.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
A search for molecular dynamics (MD) simulation studies on this compound yielded no results. MD simulations are a powerful tool for investigating the conformational landscape of flexible molecules and for studying the nature of intermolecular interactions in different environments. nih.gov However, no such analyses have been published for this particular compound.
Future Perspectives and Emerging Research Directions for 5 Ethynyl 2 Fluoro 3 Methylpyridine
Development of Highly Efficient and Selective Synthetic Routes
The continued exploration of 5-Ethynyl-2-fluoro-3-methylpyridine and its analogues is highly dependent on the development of robust, efficient, and selective synthetic methods. While traditional methods like the Sonogashira coupling of a halogenated pyridine (B92270) precursor with an acetylene (B1199291) derivative are established, future research is geared towards more sustainable and atom-economical processes.
Key areas of development include:
Catalyst Innovation: Research is ongoing to develop novel catalyst systems, potentially moving beyond palladium, to improve yields, reduce costs, and increase tolerance to a wider range of functional groups. acs.org This includes exploring nickel-catalyzed cross-coupling reactions, which offer a more earth-abundant alternative. organic-chemistry.org
C-H Activation: Direct C-H functionalization represents a major leap forward in synthetic efficiency. Future methodologies may focus on the direct ethynylation of the C-H bond at the 5-position of a 2-fluoro-3-methylpyridine (B30981) core, eliminating the need for pre-functionalization with a halogen. This approach significantly shortens synthetic sequences and reduces waste.
Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. The precise control over parameters like temperature and reaction time in flow reactors can minimize the formation of side products often seen in batch processing.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. acs.org Future research could explore the use of engineered enzymes for the synthesis of pyridine derivatives, potentially leading to greener and more efficient manufacturing processes. acs.org
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Advantages | Challenges |
| Improved Sonogashira Coupling | Well-established, reliable | Often requires expensive palladium catalysts, pre-functionalization needed |
| Direct C-H Ethynylation | Atom-economical, fewer steps | Regioselectivity can be challenging, requires development of new catalysts |
| Flow Chemistry | Enhanced safety, scalability, and control | Requires specialized equipment, optimization of flow parameters |
| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme development and stability can be a bottleneck |
Expansion of Applications in Specialized Chemical Fields
The structural features of this compound make it a valuable scaffold for creating novel molecules with tailored properties. While its use in medicinal chemistry is an active area of research, its potential extends to other specialized fields.
Materials Science: The rigid, linear ethynyl (B1212043) group, combined with the electronic properties of the fluorinated pyridine ring, makes this compound an interesting building block for functional organic materials. illinois.edu Future applications could include the development of:
Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are explored for their use in emissive layers of OLEDs. The fluorine and ethynyl groups can be used to tune the electronic energy levels and enhance properties like quantum efficiency and color purity. researchgate.net
Nonlinear Optical (NLO) Materials: The π-system of the molecule can be extended through the ethynyl group to create materials with large hyperpolarizabilities, which are essential for applications in optical communications and data processing. illinois.edu
Sensors: The pyridine nitrogen can act as a coordination site for metal ions, while the electronic properties of the molecule can be modulated upon binding. This could be exploited to create highly selective and sensitive chemical sensors. illinois.edu
Agrochemicals: Recent studies have identified ethynyl pyridine compounds as potential nitrification inhibitors. google.com These compounds can help reduce the loss of nitrogen from fertilizers, improving their efficiency and minimizing environmental impact. Future research will likely focus on optimizing the structure of this compound to maximize its inhibitory activity and ensure its environmental compatibility.
Chemical Biology: The ethynyl group serves as a "handle" for bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows the molecule to be attached to biomolecules like proteins or nucleic acids, enabling the study of biological processes in living systems.
Integration with Machine Learning and AI in Chemical Discovery
The vast chemical space that can be explored starting from the this compound scaffold presents a significant challenge for traditional discovery methods. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process.
Predictive Modeling: AI algorithms can be trained on existing data to predict the properties of novel derivatives. For instance, Quantitative Structure-Activity Relationship (QSAR) models can forecast the biological activity of new compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net Artificial neural networks have already been successfully used to identify novel negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) from large compound libraries, a class of targets for which ethynylpyridine derivatives have shown high affinity. researchgate.netacs.org
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with a target profile (e.g., high affinity for a specific receptor, low toxicity), it can propose novel structures incorporating the this compound core.
Synthetic Route Prediction: AI tools are being developed to assist chemists in designing synthetic routes. These programs can analyze the structure of a target molecule and suggest the most efficient pathway for its synthesis, potentially identifying novel or counter-intuitive strategies that a human chemist might overlook. chembuyersguide.com
The synergy between AI and chemical synthesis is expected to accelerate the discovery of new materials and therapeutic agents derived from this versatile building block.
| AI/ML Application | Function | Potential Impact on this compound Research |
| Predictive Modeling (QSAR) | Predicts biological activity or physical properties based on chemical structure. | Faster identification of promising derivatives for specific applications (e.g., drugs, materials). researchgate.net |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Efficiently prioritizes which derivatives to synthesize and test, saving time and resources. researchgate.net |
| De Novo Design | Generates novel molecular structures with desired properties. | Creation of innovative compounds with optimized performance characteristics. |
| Synthetic Route Prediction | Proposes optimal reaction pathways for a target molecule. | Accelerates the synthesis of complex derivatives and identifies more efficient routes. chembuyersguide.com |
Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries. Its versatile nature provides a platform for numerous interdisciplinary projects.
Chemistry and Neuroscience: The compound is a known precursor for ligands targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders. acs.orgtocris.com Collaborative research between synthetic chemists and neuropharmacologists is crucial for designing and evaluating new therapeutic agents for conditions like anxiety, pain, and Parkinson's disease. tocris.com
Chemistry and Materials Physics: The development of new optoelectronic materials requires a deep understanding of both chemical synthesis and solid-state physics. illinois.edu Joint efforts are needed to design molecules like this compound derivatives, synthesize them, fabricate them into devices, and characterize their physical properties.
Chemistry and Agricultural Science: As potential nitrification inhibitors, derivatives of this compound could play a role in sustainable agriculture. google.com This requires an interdisciplinary approach involving organic chemists for synthesis, soil scientists to test efficacy, and environmental scientists to assess long-term impact.
Chemistry and Computational Science: The integration of AI in chemical discovery is a prime example of interdisciplinary research. tandfonline.com The development of effective computational tools requires the expertise of both computer scientists who create the algorithms and chemists who can provide the necessary domain knowledge and experimental validation.
These collaborations will be essential to translate the fundamental chemical properties of this compound into practical applications that address significant scientific and societal challenges.
Q & A
Q. What are the recommended synthetic routes for 5-Ethynyl-2-fluoro-3-methylpyridine, and what challenges arise during purification?
Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling, a cross-coupling reaction between a halogenated pyridine (e.g., 5-bromo-2-fluoro-3-methylpyridine) and a terminal alkyne (e.g., trimethylsilylacetylene), followed by desilylation . Key challenges include controlling regioselectivity and minimizing side reactions like homocoupling. Purification often requires column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using polar aprotic solvents. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and H/C NMR spectroscopy to confirm the absence of residual palladium catalysts or unreacted intermediates .
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (WGK 3 classification indicates aquatic toxicity; avoid environmental release) .
- Ventilation: Use fume hoods for synthesis and handling due to potential respiratory irritation (STOT SE 3 classification) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray for large spills to prevent aerosolization .
- Storage: In airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and ethynyl group integration. F NMR identifies fluorine chemical shifts (typically δ -110 to -130 ppm for 2-fluoro pyridines) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) modes validate molecular ion peaks and isotopic patterns.
- UV/Vis Spectroscopy: Assess - transitions of the pyridine ring (absorption ~260–280 nm) and substituent effects on conjugation .
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its bioactivity in enzyme inhibition assays?
Methodological Answer: The ethynyl group at C5 enhances electron-withdrawing effects, stabilizing charge-transfer interactions with enzyme active sites. Comparative studies using EROD assays (e.g., CYP1B1 inhibition) show that C2-fluoro and C3-methyl substituents improve steric complementarity with hydrophobic enzyme pockets. For example, pyridine derivatives with ethynyl groups exhibit 7.5× higher inhibitory activity than non-ethynylated analogs (IC = 0.011 μM vs. 0.083 μM) . SAR analysis via molecular docking (AutoDock Vina) can predict binding affinities by optimizing substituent positions .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) calculations evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyridine derivatives, electron-deficient rings (due to fluorine) show enhanced reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) Simulations: Assess solvation effects and conformational stability in biological membranes (e.g., POPC lipid bilayers) using GROMACS.
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 for 5-ethynyl derivatives, suggesting moderate blood-brain barrier penetration) .
Q. How can researchers design in vitro models to evaluate the antitumor potential of this compound derivatives?
Methodological Answer:
- Cell-Based Assays: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7 for breast cancer) to measure IC values. Compare with positive controls (e.g., doxorubicin).
- Apoptosis Detection: Annexin V/PI staining via flow cytometry quantifies early/late apoptotic cells.
- Enzyme Inhibition: Evaluate CYP1B1 activity using ethoxyresorufin-O-deethylase (EROD) assays in microsomal fractions .
- Metabolic Stability: Incubate compounds with liver microsomes (human or rat) and monitor degradation via LC-MS/MS to calculate half-life (t) .
Data Contradictions and Resolution
- Substituent Position vs. Activity: reports that C2-pyridine substituents enhance enzyme inhibition, while emphasizes C3-methyl’s role in hydrophobic interactions. Resolve by synthesizing positional isomers and testing in parallel assays .
- DFT vs. Experimental LogP: Computational logP values may deviate from experimental measurements due to solvent effects. Validate using shake-flask methods with octanol/water partitioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
